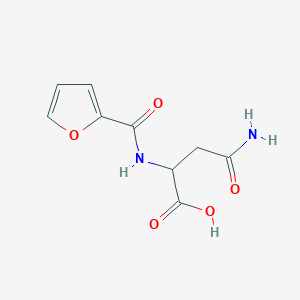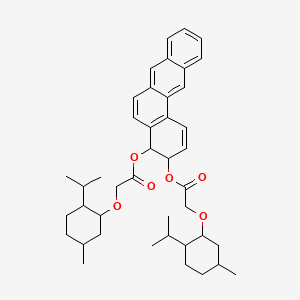
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) is a complex organic compound with the molecular formula C42H54O6 and a molecular weight of 654.887 g/mol . This compound is characterized by its unique structure, which includes a tetraphene core and two cyclohexyl acetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydroxy-3,4-dihydrobenzanthracene
- 1,2-Dihydroxy-1,2-dihydrochrysene
Comparison
Compared to these similar compounds, 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) exhibits unique structural features and chemical properties.
Propiedades
Número CAS |
80399-26-4 |
|---|---|
Fórmula molecular |
C42H54O6 |
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
[4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-3,4-dihydrobenzo[a]anthracen-3-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate |
InChI |
InChI=1S/C42H54O6/c1-25(2)32-14-11-27(5)19-38(32)45-23-40(43)47-37-18-17-34-35(16-13-31-21-29-9-7-8-10-30(29)22-36(31)34)42(37)48-41(44)24-46-39-20-28(6)12-15-33(39)26(3)4/h7-10,13,16-18,21-22,25-28,32-33,37-39,42H,11-12,14-15,19-20,23-24H2,1-6H3 |
Clave InChI |
OLHQPSXAMPODBA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OCC(=O)OC2C=CC3=C(C2OC(=O)COC4CC(CCC4C(C)C)C)C=CC5=CC6=CC=CC=C6C=C53)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


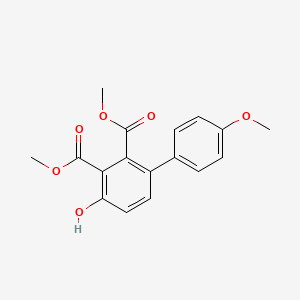
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
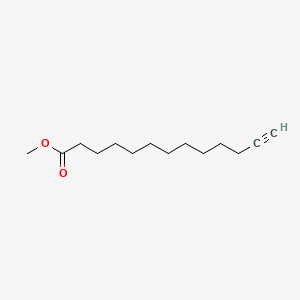
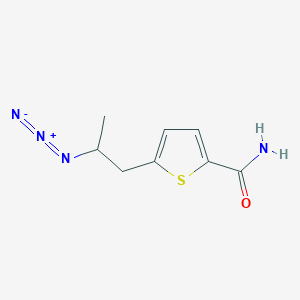
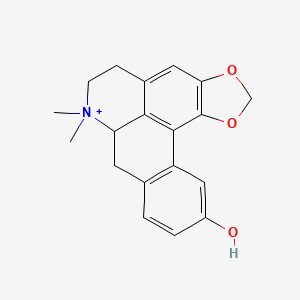
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
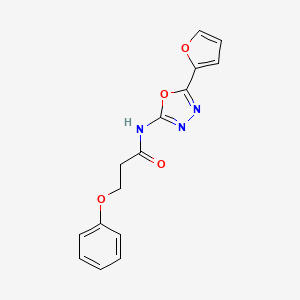
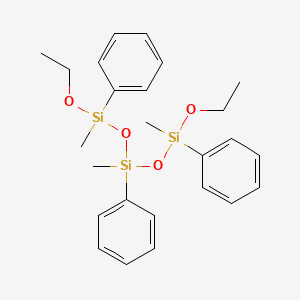
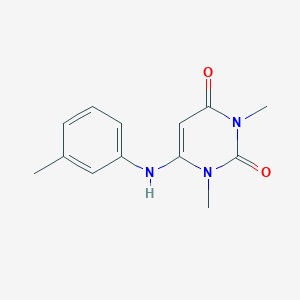
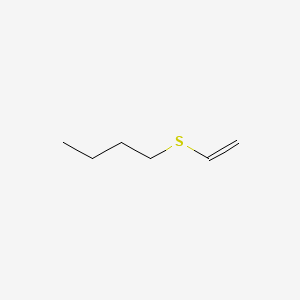
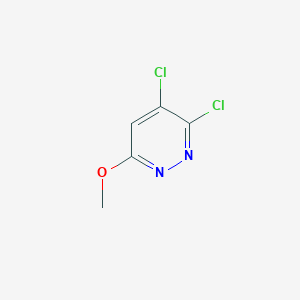
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
